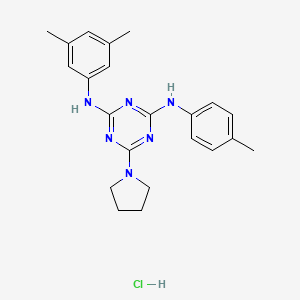
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H22N6·HCl
- Molecular Weight : 354.86 g/mol
- Structure : The compound features a triazine ring with various substituents including a 3,5-dimethylphenyl group and a p-tolyl group, along with a pyrrolidin-1-yl moiety. This complex structure contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in disease processes. For instance, it may enhance glucocerebrosidase inhibition, which is relevant in lysosomal storage disorders.
- Receptor Modulation : The compound may bind to various receptors or enzymes, modulating their activity and influencing key biological pathways.
Biological Activities
The compound has shown promising results in various biological assays:
Anticancer Activity
Studies have indicated that triazine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance:
- Cell Line Studies : In vitro studies have demonstrated that similar triazine compounds can effectively inhibit the growth of cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been noted for its potential to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
Case Studies and Research Findings
Research on the biological activity of this compound has included various experimental approaches:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated inhibition of cancer cell proliferation in several cell lines. |
| Enzyme assays | Showed significant inhibition of glucocerebrosidase activity relevant to lysosomal disorders. |
| Cytokine assays | Reduced levels of inflammatory cytokines in cultured immune cells. |
特性
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-13-16(2)12-17(3)14-19)27-22(26-20)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUAZSLKVEDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














